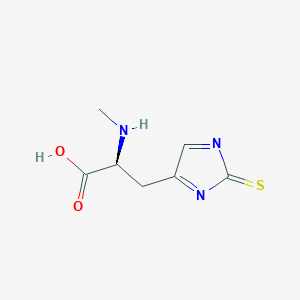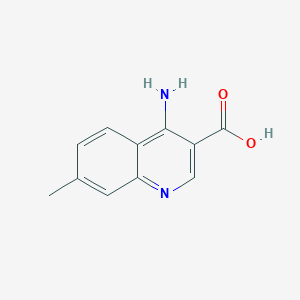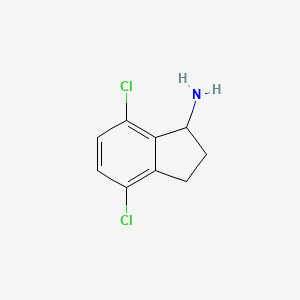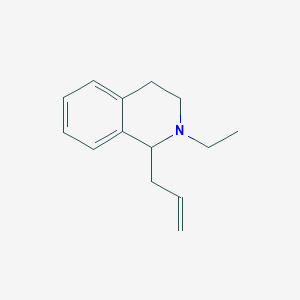
N-methyl-2-thiohistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-thiohistidine is a sulfur-containing amino acid derivative. It is a member of the thiohistidine family, which includes compounds like ergothioneine and ovothiol. These compounds are known for their unique chemical properties, including their ability to act as powerful scavengers of radicals and peroxides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-thiohistidine typically involves the methylation of 2-thiohistidine. One common method includes the use of methyl iodide as the methylating agent under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-thiohistidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiohistidine derivatives.
Applications De Recherche Scientifique
N-methyl-2-thiohistidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: It serves as a model compound for studying the role of sulfur in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox homeostasis.
Industry: It is used in the development of new materials with unique chemical properties
Mécanisme D'action
N-methyl-2-thiohistidine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox homeostasis, such as gamma-glutamyl transpeptidase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergothioneine: A natural trimethyl-2-thiohistidine known for its potent antioxidant properties.
Ovothiol: Another sulfur-containing histidine derivative with similar antioxidant capabilities.
Uniqueness
N-methyl-2-thiohistidine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike ergothioneine and ovothiol, which are naturally occurring, this compound is typically synthesized in the laboratory .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and antioxidant capabilities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C7H9N3O2S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)-3-(2-sulfanylideneimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(6(11)12)2-4-3-9-7(13)10-4/h3,5,8H,2H2,1H3,(H,11,12)/t5-/m0/s1 |
Clé InChI |
ZBRBBGFALANFTJ-YFKPBYRVSA-N |
SMILES isomérique |
CN[C@@H](CC1=NC(=S)N=C1)C(=O)O |
SMILES canonique |
CNC(CC1=NC(=S)N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)



![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)





